2-Allylpiperidine

Description

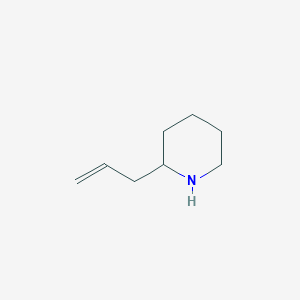

2-Allylpiperidine is a chiral piperidine derivative featuring an allyl group at the 2-position of the piperidine ring. Its synthesis often employs stereocontrolled methods, such as the use of tert-butanesulfinamide as a chiral auxiliary to achieve high diastereoselectivity (dr = 94:6) . A notable two-step protocol starts with 5-bromopentanal, which undergoes aminoallylation with allylindium reagents to form a sulfinimine intermediate, followed by base-mediated cyclization to yield enantiopure 2-allylpiperidine . This method is scalable and avoids complex purification, making it industrially viable .

The compound serves as a key intermediate in alkaloid synthesis, enabling access to natural products like (+)-coniine, (−)-pelletierine, and cermizines . Its allyl group provides a reactive site for further functionalization, such as oxidative cleavage or alkylation, enhancing its utility in medicinal chemistry .

Properties

Molecular Formula |

C8H15N |

|---|---|

Molecular Weight |

125.21 g/mol |

IUPAC Name |

2-prop-2-enylpiperidine |

InChI |

InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,8-9H,1,3-7H2 |

InChI Key |

ILOLJAYGPOJDHT-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1CCCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allylpiperidine can be achieved through several methods. One efficient route involves the aminoallylation of 5-bromo-pentanal using a sulfinimine intermediate. This process typically involves the use of ®-tert-butanesulfinamide and titanium tetraethoxide under thermal or microwave activation . The reaction proceeds with high diastereoselectivity, yielding the desired product in good yields.

Industrial Production Methods: Industrial production of 2-Allylpiperidine often employs continuous flow reactions. For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Allylpiperidine undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.

Reduction: The piperidine ring can be reduced to form saturated amines.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.

Reduction: Catalytic hydrogenation using palladium or rhodium catalysts is effective for reducing the piperidine ring.

Substitution: Allyl halides and nucleophiles such as amines or thiols are used under basic conditions.

Major Products:

Oxidation: Epoxides and alcohols.

Reduction: Saturated amines.

Substitution: Substituted piperidines with various functional groups.

Scientific Research Applications

2-Allylpiperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Allylpiperidine involves its interaction with molecular targets and pathways. For instance, its derivatives can bind to DNA via intercalation, exhibiting potent anticancer effects . The allyl group allows for further functionalization, enhancing its biological activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Piperidines with Alkene/Alkyne Chains

Key Differences :

- Synthetic Efficiency : 2-Allylpiperidine is synthesized in two steps with minimal chromatography , whereas 2-alkynylpiperidines require additional protection/deprotection steps for alkyne stability .

Pyridine-Containing Analogs

Key Differences :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.